molecular formula C2H5BrCl2Si B097283 (Bromomethyl)methyldichlorosilane CAS No. 16532-03-9

(Bromomethyl)methyldichlorosilane

Cat. No.: B097283
CAS No.: 16532-03-9
M. Wt: 207.95 g/mol
InChI Key: YGVZXZYIKIYSDZ-UHFFFAOYSA-N
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Description

(Bromomethyl)methyldichlorosilane (chemical formula: CH₃SiCl₂(CH₂Br)) is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one methyl group, and a bromomethyl substituent. This structure places it within the broader family of dichlorosilanes, which are pivotal in synthesizing silicones, hybrid polymers, and functional materials. The bromine atom in the bromomethyl group introduces distinct reactivity compared to analogous chlorinated or fluorinated derivatives, particularly in nucleophilic substitution or crosslinking reactions.

Properties

CAS No.

16532-03-9

Molecular Formula

C2H5BrCl2Si

Molecular Weight

207.95 g/mol

IUPAC Name

bromomethyl-dichloro-methylsilane

InChI

InChI=1S/C2H5BrCl2Si/c1-6(4,5)2-3/h2H2,1H3

InChI Key

YGVZXZYIKIYSDZ-UHFFFAOYSA-N

SMILES

C[Si](CBr)(Cl)Cl

Canonical SMILES

C[Si](CBr)(Cl)Cl

Synonyms

(Bromomethyl)methyldichlorosilane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of (Bromomethyl)methyldichlorosilane and analogous compounds:

Compound Name Molecular Formula Substituents Key Applications/Reactivity Safety Considerations
Methyldichlorosilane CH₃SiHCl₂ Methyl, two Cl, one H - Catalyst in hydrosilylation (e.g., with 1-hexene, yielding >99% conversion with Pt catalysts)
- Precursor for SiC deposition in high-temperature reactors .
Corrosive; requires segregation during transport .
(3,3,3-Trifluoropropyl)methyldichlorosilane CF₃CH₂CH₂SiCl₂CH₃ Trifluoropropyl, methyl, two Cl - Key monomer for fluorosilicones with enhanced chemical/thermal resistance
- Used in automotive/construction industries for specialty polymers .
Limited toxicity data; likely requires handling under inert conditions.
(Dichloromethyl)methyldichlorosilane CH₃SiCl₂(CHCl₂) Dichloromethyl, methyl, two Cl - Intermediate in organic synthesis (e.g., crosslinkers)
- Potential use in self-assembled monolayers due to dual Cl reactivity .
High corrosivity; releases HCl upon hydrolysis.
This compound (inferred) CH₃SiCl₂(CH₂Br) Bromomethyl, methyl, two Cl - Expected utility in flame-retardant silicones (Br acts as radical scavenger)
- Potential for Suzuki coupling or nucleophilic substitutions (Br as leaving group).
Likely corrosive; may release HBr upon hydrolysis.

Reactivity and Catalytic Performance

  • Hydrosilylation Activity : Methyldichlorosilane demonstrates high catalytic efficiency in platinum-mediated hydrosilylation, achieving >99% yield with 1-hexene under optimized conditions (50–60°C, 3 h) . The bromine substituent in this compound may alter regioselectivity due to its electron-withdrawing nature, though experimental data are lacking.
  • Polymer Synthesis : Methyldichlorosilane is copolymerized with diphenyldichlorosilane to form polyhydridosilanes, which spontaneously generate silicon quantum dots at room temperature . The bromine analog could enable brominated silicones with tailored optoelectronic properties.

Industrial and Research Relevance

  • Methyldichlorosilane dominates in SiC precursor research for high-temperature reactors, offering a balance of reactivity and cost .
  • This compound remains underexplored but holds promise for flame-retardant additives or pharmaceutical intermediates, leveraging bromine’s versatility .

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